N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-21(24-16-10-11-19-20(12-16)28-14-27-19)13-29-23-17-8-4-5-9-18(17)25-22(23)15-6-2-1-3-7-15/h1-12,25H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTMEJBKRDIPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzodioxole and indole intermediates can be coupled using a sulfanylacetamide linker through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide exhibit significant anticancer properties. The interaction with specific cellular pathways involved in apoptosis and cell proliferation suggests its potential as an anticancer agent. For instance, studies have shown that indole derivatives can inhibit tumor growth by modulating the expression of proteins involved in cell cycle regulation.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Neuroprotective Properties
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuroprotection. Indole derivatives have been studied for their role in mitigating neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory responses.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzodioxole moiety.
- Synthesis of the indole derivative.
- Coupling reactions to form the final acetamide structure.
These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of indole derivatives found that these compounds could reduce levels of inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Acetamides
Compound 41 : N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Structural Differences : Replaces the thioether with a sulfonyl group and introduces 5-methoxy and 4-chlorobenzoyl substituents on the indole.
- Trifluoromethyl groups enhance metabolic resistance but may alter target selectivity .
- Activity: Not explicitly stated, but sulfonamide derivatives are often explored for enzyme inhibition or anti-inflammatory effects.
Compounds 8t-w : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Structural Differences : Feature an oxadiazole ring connected to indol-3-ylmethyl and sulfanyl acetamide groups.
- The absence of benzodioxole and 2-phenylindole in these compounds may limit cross-target interactions observed in the main compound .
Benzodioxole-Containing Derivatives
Compound 1 : 2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)Acetamide
- Structural Differences : Retains the benzodioxole but replaces the indole-thioether with a cyclopentaoxazole group.
- Impact : The oxazole ring may enhance hydrogen bonding, improving solubility. However, the lack of an indole scaffold could reduce affinity for targets like serotonin receptors or kinases .
Thioacetamide-Triazole Hybrids
Compounds 19, 20, 26, 30, 38, 39 : 2-[(1H-1,2,3-Triazol-4/5-yl)Sulfanyl]-N-Substituted Acetamides
- Structural Differences : Triazole rings replace the indole and benzodioxole moieties.
- Activity : Exhibited antibacterial activity (MIC values against E. coli), highlighting the role of the triazole-sulfanyl group in disrupting bacterial membranes. The main compound’s indole and benzodioxole may instead target eukaryotic cells (e.g., anti-cancer or CNS applications) .
Anti-Exudative Acetamides
Compounds 3.1–3.21 : 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides
- Structural Differences : Incorporate a furan-triazole system instead of indole-benzodioxole.
- The main compound’s indole-thioether may offer synergistic effects through dual COX/LOX inhibition .
Crystalline Chlorophenyl Derivatives
Compounds I & II : N-(Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamides
Data Tables: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Benzodioxole : Enhances metabolic stability and solubility via electron-rich aromaticity.
- Thioether vs. Sulfonyl : Thioethers improve lipophilicity for membrane penetration, while sulfonyl groups increase polarity for target specificity.
- 2-Phenylindole : Likely critical for π-π stacking or hydrophobic interactions in receptor binding, absent in triazole or oxadiazole analogs.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability but may reduce bioavailability.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxole Derivative : The starting material, 2H-benzodioxole, is reacted with an appropriate acylating agent.
- Thioether Formation : The reaction with 2-phenylindole involves the introduction of a sulfanyl group, often using thiol reagents under controlled conditions.
- Acetamide Formation : Finally, the acetamide is formed through the reaction with acetic anhydride or acetyl chloride.
N-(2H-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide exhibits its biological activity primarily through interaction with various molecular targets. The compound may function as an inhibitor of specific enzymes or receptors involved in critical cellular processes.
Key Mechanisms Include :
- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate access and inhibiting catalytic activity.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound possesses anticancer properties , potentially through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in various cancer models.
For instance, studies have demonstrated that derivatives of benzodioxole compounds can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzyme activities | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
-
Anticancer Efficacy :
A study conducted on human breast cancer cell lines showed that N-(2H-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide led to a significant reduction in cell proliferation and increased apoptotic markers compared to controls . -
Inflammation Reduction :
Another investigation highlighted the compound's ability to modulate inflammatory responses in a murine model of arthritis, where it decreased levels of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
